molecular formula C18H31Cl2N3 B1525693 1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220034-49-0

1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride

Cat. No.: B1525693
CAS No.: 1220034-49-0
M. Wt: 360.4 g/mol
InChI Key: WAHPDURLGCSMDH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 1220034-49-0) consists of a piperazine core substituted with a benzyl group at the 1-position and a 2-(2-piperidinyl)ethyl chain at the 4-position. The dihydrochloride salt enhances solubility and stability, a common feature in bioactive piperazine derivatives .

Properties

IUPAC Name

1-benzyl-4-(2-piperidin-2-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3.2ClH/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-9-18-8-4-5-10-19-18;;/h1-3,6-7,18-19H,4-5,8-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHPDURLGCSMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine Dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Biochemical Pathways

The compound’s interaction with GABA receptors affects the neurotransmission pathway . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system in certain organisms.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve function. By binding to GABA receptors and causing hyperpolarization of nerve endings, it induces flaccid paralysis.

Biological Activity

1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride (referred to as BPED) is a compound that exhibits notable biological activity, particularly in the context of central nervous system (CNS) stimulation. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

BPED is characterized by its unique structural features, which include piperazine and piperidine functionalities. Its molecular formula is C18H31Cl2N3C_{18}H_{31}Cl_2N_3, with a molecular weight of approximately 360.4 g/mol. The compound exists as a dihydrochloride salt, which influences its solubility and reactivity in biological systems.

BPED primarily functions as a dopamine reuptake inhibitor , which suggests its potential utility in treating disorders associated with dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, research indicates that BPED may interact with various neurotransmitter receptors beyond dopamine, including serotonin receptors. This broader pharmacological profile could elucidate both therapeutic effects and potential side effects.

Central Nervous System Stimulation

The compound has been identified as a significant CNS stimulant. Its stimulant effects are attributed to its ability to inhibit dopamine reuptake, enhancing dopaminergic signaling in the brain. This mechanism is crucial for its potential application in treating conditions characterized by low dopamine levels.

Interaction with Neurotransmitter Systems

Research suggests that BPED may interact with multiple neurotransmitter systems:

  • Dopamine Receptors : As a dopamine reuptake inhibitor, BPED increases the availability of dopamine in synaptic clefts.
  • Serotonin Receptors : Preliminary studies indicate possible interactions with serotonin receptors, which could contribute to mood regulation and anxiety modulation.

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of BPED and its analogs:

  • Dopamine Reuptake Inhibition : A study demonstrated that compounds structurally similar to BPED exhibit significant inhibition of dopamine reuptake in vitro, suggesting a similar action for BPED itself.
  • Neuropharmacological Studies : In animal models, BPED has shown promise in enhancing locomotor activity, indicative of stimulant properties associated with increased dopaminergic activity.
  • Receptor Binding Studies : Docking studies have indicated that BPED binds effectively to dopamine receptors while showing moderate affinity for serotonin receptors, supporting its dual-action profile .

Comparative Analysis with Similar Compounds

To contextualize BPED's biological activity, it is useful to compare it with other piperazine derivatives:

Compound NamePrimary ActivityMechanism of Action
BPEDCNS StimulantDopamine reuptake inhibitor
VanoxerineCNS StimulantSelective dopamine reuptake inhibitor
GBR-12,935CNS StimulantPotent dopamine reuptake inhibitor

This table highlights the similarities and differences in the mechanisms through which these compounds exert their biological effects.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Activity

1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride acts as a dopamine reuptake inhibitor , suggesting potential therapeutic applications in:

  • Attention Deficit Hyperactivity Disorder (ADHD) : Its mechanism of enhancing dopamine availability may help in managing symptoms associated with ADHD.
  • Depression : By modulating dopamine levels, it could serve as an adjunct treatment for depressive disorders.

2. Interaction with Neurotransmitter Receptors

Research indicates that this compound may interact with multiple neurotransmitter systems beyond dopamine, including serotonin receptors. This broad interaction profile could elucidate its potential side effects and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds similar to this compound:

  • Dopamine Dysregulation Disorders :
    • A study focused on the efficacy of dopamine reuptake inhibitors in treating ADHD highlighted the importance of structural modifications in enhancing therapeutic effects. The findings suggest that compounds like this compound could be further explored for their potential benefits in this area.
  • Neurotransmitter Interaction Studies :
    • Research into the interaction profiles of similar piperazine derivatives has shown varied effects on neurotransmitter receptors, underscoring the need for detailed studies on this compound to fully understand its pharmacodynamics.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name (CAS) Key Substituents Pharmacological Target Key Differences References
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride (1220034-49-0) - 1-Benzyl
- 4-(2-piperidinylethyl)
Presumed dopamine/sigma receptors (based on analogues) Unique piperidinyl-ethyl chain; lacks fluorinated aromatic groups
GBR 12909 (67469-78-7) - 1-[Bis(4-fluorophenyl)methoxyethyl]
- 4-(3-phenylpropyl)
Dopamine transporter (DAT) inhibitor Fluorinated aromatic groups enhance DAT affinity; phenylpropyl chain increases lipophilicity
GBR 12935 (67469-77-6) - 1-(Diphenylmethoxyethyl)
- 4-(3-phenylpropyl)
DAT ligand Diphenylmethoxy group improves receptor binding kinetics; no piperidine moiety
1-[2-(2-Trifluoromethylphenyl)ethyl]piperazine dihydrochloride (N/A) - 2-(Trifluoromethylphenyl)ethyl Unknown (structural analogue) Trifluoromethyl group increases metabolic stability and electron-withdrawing effects
1-(2-Chlorophenylbenzyloxyethyl)-4-(o-tolylmethyl)piperazine dihydrochloride (5576-62-5) - Chlorophenylbenzyloxyethyl
- o-Tolylmethyl
Unknown (likely CNS-targeted) Bulky aromatic substituents may limit blood-brain barrier penetration

Functional and Pharmacological Differences

Dopamine Transporter (DAT) Affinity: GBR 12909 exhibits potent DAT inhibition (IC₅₀ ~5 nM) due to its bis(4-fluorophenyl)methoxy group, which enhances π-π stacking with aromatic residues in the DAT binding pocket .

Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The piperidinyl-ethyl chain in the target compound introduces a tertiary amine, increasing basicity and BBB permeability compared to GBR 12909’s phenylpropyl chain .

Metabolic Stability :

  • The trifluoromethyl group in 1-[2-(2-trifluoromethylphenyl)ethyl]piperazine dihydrochloride reduces oxidative metabolism, extending half-life .
  • The benzyl group in the target compound may undergo hepatic CYP450-mediated oxidation, necessitating formulation as a dihydrochloride salt for stability .

Preparation Methods

Preparation of N-Benzylpiperazine Derivatives

A foundational step involves synthesizing N-benzylpiperazine derivatives. According to patent literature, a typical method includes:

  • Reacting N-(2-acetoxy-3,4-dimethoxy)benzyl-N'-ethyl-piperazine in an inert atmosphere with solvents like xylene.
  • This step forms the benzyl-substituted piperazine core, which can be further functionalized.

Preparation of 1-Benzyl-4-Piperidine Derivatives as Intermediates

The 2-(2-piperidinyl)ethyl substituent is often introduced via intermediates such as 1-benzyl-4-piperidine derivatives. The preparation of these intermediates is critical and has been extensively studied:

  • Partial Reduction of 1-Benzyl-4-Piperidine Carboxylic Acid Esters:
    This method uses 1-benzyl-4-piperidine methyl or ethyl formate as starting materials. The partial reduction is performed with a red aluminum complex (sodium aluminate derivative) in solvents like toluene or ethers at controlled temperatures (-5 to 0 °C).
    The reaction involves dropwise addition of the reducing agent, strict temperature control, and nitrogen atmosphere to prevent side reactions.
    This method yields 1-benzyl-4-piperidinealdehyde, a key intermediate with high purity and yield, suitable for scale-up and industrial production.

  • Alternative Reduction Systems:
    Other reduction systems such as Red-ALP-KTB or Morpholine/DIBALH have been reported but present drawbacks such as high cost, complex recovery, or impurity formation, making them less favorable industrially.

Coupling to Form the Target Compound

Following the preparation of the benzylpiperazine and piperidine intermediates, the coupling to form 1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine is typically achieved via:

  • Alkylation or nucleophilic substitution reactions where the 4-position of the piperazine ring is functionalized with 2-(2-piperidinyl)ethyl groups.
  • The reaction conditions are optimized to avoid over-alkylation or side reactions.

Formation of the Dihydrochloride Salt

  • The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and crystallinity for pharmaceutical use.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
N-Benzylpiperazine synthesis N-(2-acetoxy-3,4-dimethoxy)benzyl-N'-ethyl-piperazine in xylene, inert atmosphere Reflux or ambient Xylene Not specified Requires inert atmosphere to prevent oxidation
Partial reduction to aldehyde 1-Benzyl-4-piperidine methyl/ethyl formate + red aluminum complex (NaAlH2(O-CH2CH2OCH3)2) -5 to 0 Toluene, ethers (MTBE, dioxane) High (up to 96%) Dropwise addition of reducing agent, nitrogen atmosphere, careful pH control (11-13) for workup
Coupling to form target compound Alkylation with 2-(2-piperidinyl)ethyl halide or equivalent Ambient to reflux Aprotic solvents (e.g., DMF, DMSO) Moderate to high Reaction conditions optimized to avoid side products
Salt formation Treatment with HCl in organic solvent Ambient Ethanol, isopropanol Quantitative Crystallization to obtain dihydrochloride salt

Research Findings and Industrial Implications

  • The use of red aluminum complex as a reducing agent for partial reduction provides a balance of high yield, good purity, and industrial feasibility, overcoming issues with other reagents like DIBALH or TMSCHN2 that require low temperatures or are costly.
  • Strict control of temperature and addition rate during reduction is critical to minimize impurities such as over-reduction to alcohols or incomplete reduction.
  • The synthetic route from readily available intermediates like 1-benzyl-4-piperidine methyl formate ensures scalability and cost-effectiveness.
  • Formation of the dihydrochloride salt improves compound stability, facilitating handling and formulation in pharmaceutical contexts.

Q & A

Basic: What are the recommended synthetic routes for 1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the piperazine-piperidine backbone via nucleophilic substitution or reductive amination. For example, coupling 1-benzylpiperazine with a 2-(2-piperidinyl)ethyl moiety using a linker like chloroethyl intermediates .
  • Step 2: Salt formation with HCl. A common approach involves dissolving the free base in ethanol or chloroform and introducing dry HCl gas to precipitate the dihydrochloride salt .
  • Purification: Recrystallization from ethanol or acetonitrile to achieve >95% purity, verified via HPLC .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Analytical techniques include:

  • X-ray Crystallography: Resolves 3D conformation, particularly for verifying stereochemistry and salt formation (e.g., HCl coordination) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to confirm benzyl, piperazine, and piperidinyl groups. For example, aromatic protons (δ 7.2–7.4 ppm) and piperazine N–CH₂ signals (δ 2.5–3.5 ppm) .
    • IR Spectroscopy: Identify N–H stretches (2500–3300 cm⁻¹) and hydrochloride salt formation (broad O–H/N–H bands) .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .

Advanced: How to design experiments to assess its receptor binding affinity?

Methodological Answer:

  • Target Selection: Prioritize receptors based on structural analogs. For example, similar piperazine derivatives show affinity for serotonin (5-HT₃) or dopamine receptors .
  • Competitive Binding Assays:
    • Use radiolabeled ligands (e.g., ³H-GR65630 for 5-HT₃ receptors). Incubate the compound with membrane preparations and quantify displacement via scintillation counting .
    • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
  • Functional Assays: Measure intracellular cAMP levels or calcium flux in transfected cell lines (e.g., CHO cells expressing human receptors) to evaluate agonist/antagonist activity .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across similar piperazine derivatives?

Methodological Answer:

  • Systematic SAR Analysis: Compare analogs with variations in substituents (e.g., benzyl vs. diphenylmethyl groups) and linker length. For example:
    • Nitropyridinyl Moieties: Enhance receptor binding but reduce solubility (logP >3) .
    • Piperidinyl vs. Piperazinyl Groups: Piperidinyl derivatives may exhibit higher CNS penetration due to reduced polarity .
  • Data Normalization: Control for assay conditions (e.g., pH, buffer composition) that affect protonation states and bioavailability .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

Advanced: What in vivo models are suitable for evaluating its pharmacokinetic (PK) properties?

Methodological Answer:

  • Rodent Models:
    • Pharmacokinetics: Administer intravenously (IV) and orally (PO) to mice/rats. Collect plasma samples at intervals (0.5–24 hrs) for LC-MS/MS analysis .
    • Blood-Brain Barrier (BBB) Penetration: Measure brain-to-plasma ratio post-IV dosing. Compounds with logD ~2–3 and low P-gp substrate liability (e.g., Caco-2 assays) show better CNS uptake .
  • Metabolite Identification: Use bile-duct cannulated rats to profile Phase I/II metabolites via UPLC-QTOF .

Advanced: How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Meta-Analysis: Collate data from independent studies and stratify by assay type (e.g., binding vs. functional assays). For example, discrepancies in IC₅₀ values may arise from differences in receptor isoforms or cell lines .
  • Counter-Screen Selectivity: Test against off-target receptors (e.g., adrenergic, histaminergic) to rule out polypharmacology .
  • Reproduce Key Experiments: Validate critical findings (e.g., dose-response curves) under standardized conditions (e.g., ATP levels, cell viability controls) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in sealed, light-resistant vials to prevent degradation .
  • Humidity Control: Use desiccants (silica gel) to avoid hygroscopic degradation, especially for hydrochloride salts .
  • Solubility Considerations: Prepare stock solutions in DMSO (dry) or deionized water (acidified to pH 3–4 for dihydrochloride salts) and aliquot to avoid freeze-thaw cycles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride

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